5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine is an organic compound characterized by the molecular formula CHBrN. This compound is a derivative of pyrazolo[3,4-c]pyridine, notable for its structural features, including a bromine atom at the 5-position and a methyl group at the 2-position. It has gained attention in medicinal chemistry due to its potential as an inhibitor of tropomyosin receptor kinases, which are implicated in various cancerous processes.
The synthesis of 5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine typically involves several key steps:
The reaction conditions for bromination typically require careful control of temperature and solvent to achieve optimal yields. The cyclization step is crucial as it forms the pyrazolo-pyridine core structure. Variations in reaction conditions can lead to different yields and purity levels of the final product.
5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine features a bicyclic structure consisting of a pyrazole ring fused to a pyridine ring. The specific arrangement of atoms contributes to its chemical reactivity and biological activity.
The presence of both bromine and methyl groups at specific positions enhances the compound's reactivity compared to related compounds lacking these substituents .
5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine can participate in various chemical reactions:
The choice of reagents and conditions significantly affects the outcomes of these reactions. For instance, palladium catalysts are commonly employed in substitution reactions to facilitate coupling processes.
The primary mechanism of action for 5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine involves its interaction with tropomyosin receptor kinases (TRKs). By inhibiting these kinases, the compound disrupts downstream signaling pathways such as Ras/Erk, phospholipase C-gamma, and phosphoinositide 3-kinase/AKT pathways.
Inhibition of TRKs leads to decreased cellular proliferation and differentiation, making this compound a candidate for therapeutic applications in oncology .
5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine is expected to exhibit moderate solubility in organic solvents due to its relatively small molecular size and polar functional groups.
The compound's chemical stability is notable; it has shown good plasma stability with low inhibitory activity against cytochrome P450 isoforms except CYP2C9. This profile suggests potential for further development in drug discovery contexts.
5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4